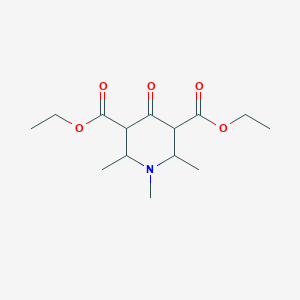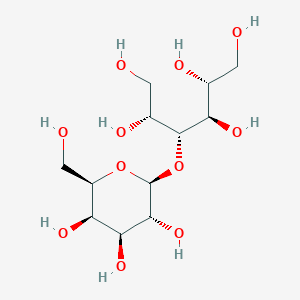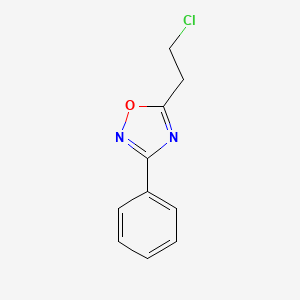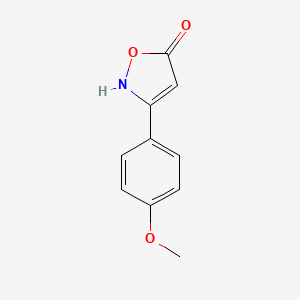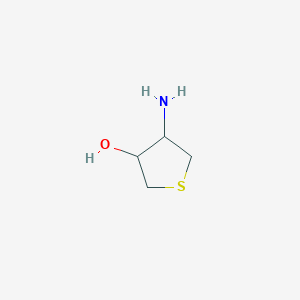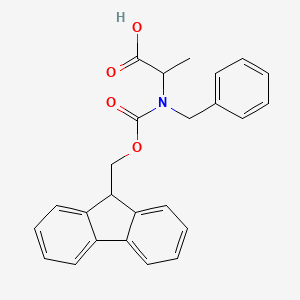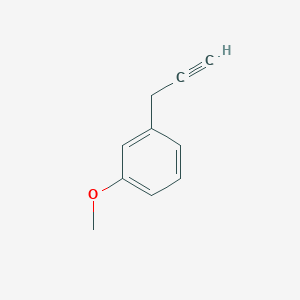
1-Methoxy-3-(prop-2-YN-1-YL)benzene
Vue d'ensemble
Description
1-Methoxy-3-(prop-2-YN-1-YL)benzene, also known as 3-(2-Propyn-1-yl)anisole, is an organic compound with the molecular formula C10H10O. This compound is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a propynyl group (-C≡CH) at the meta position. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(prop-2-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the process is carefully monitored to maintain the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propynyl group to a propyl group using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of 3-(2-Propyn-1-yl)benzaldehyde or 3-(2-Propyn-1-yl)benzoic acid
Reduction: Formation of 1-Methoxy-3-(propyl)benzene
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1-Methoxy-3-(prop-2-YN-1-YL)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(prop-2-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The propynyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-(prop-2-YN-1-YL)benzene: Similar structure but with the propynyl group at the ortho position.
1-Methoxy-4-(prop-2-YN-1-YL)benzene: Similar structure but with the propynyl group at the para position.
Uniqueness: 1-Methoxy-3-(prop-2-YN-1-YL)benzene is unique due to its meta substitution pattern, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .
Propriétés
IUPAC Name |
1-methoxy-3-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-5-9-6-4-7-10(8-9)11-2/h1,4,6-8H,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNLKUFTRKUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



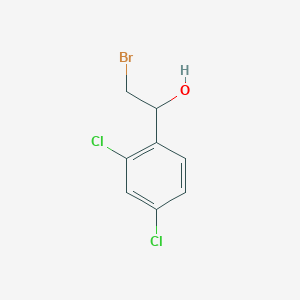
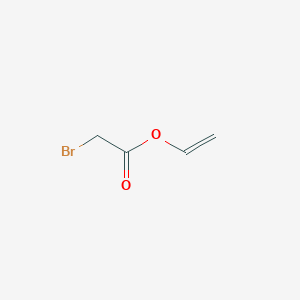
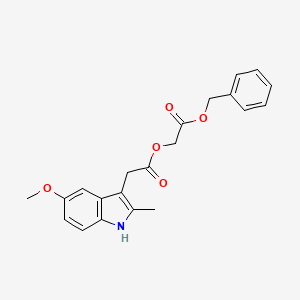
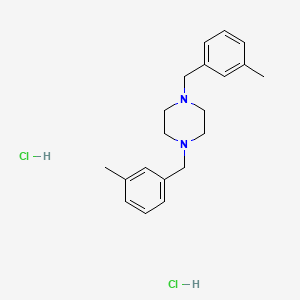
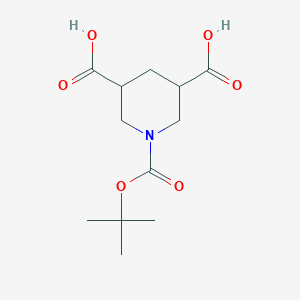
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
